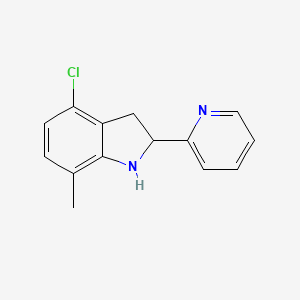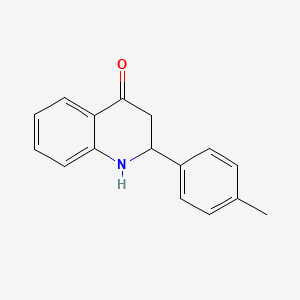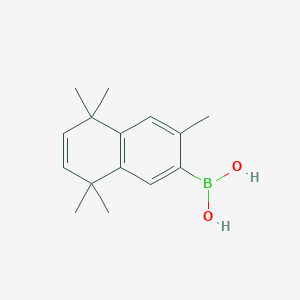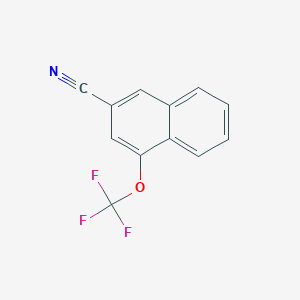
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジメトキシ(メチル)(2-メチル-2-フェニルプロピル)シランは、2つのメトキシ基、1つのメチル基、および1つの2-メチル-2-フェニルプロピル基がケイ素原子に結合した有機ケイ素化合物です。
2. 製法
合成経路と反応条件: ジメトキシ(メチル)(2-メチル-2-フェニルプロピル)シランの合成は、通常、2-メチル-2-フェニルプロパノールとクロロメチルシランを、トリエチルアミンなどの塩基の存在下で反応させることで行われます。この反応は求核置換反応であり、アルコールのヒドロキシル基がクロロメチルシランに置き換えられ、目的のシラン化合物が生成されます。
工業的生産方法: 工業的には、ジメトキシ(メチル)(2-メチル-2-フェニルプロピル)シランの生産は、連続フロー反応器を使用することでスケールアップできます。これにより、温度や圧力などの反応条件をより適切に制御でき、最終生成物の収率と純度が向上します。パラジウムや白金などの触媒の使用は、合成プロセスの効率をさらに高めることができます。
3. 化学反応解析
反応の種類: ジメトキシ(メチル)(2-メチル-2-フェニルプロピル)シランは、以下のようなさまざまな化学反応を起こします。
酸化: メトキシ基は酸化されてシラノールまたはシロキサンを形成できます。
還元: この化合物は、より単純なシランを形成するように還元できます。
置換: メトキシ基は、ハロゲン化物やアルキル基などの他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: 塩化チオニルなどのハロゲン化剤や、ヨウ化メチルなどのアルキル化剤を使用します。
主な生成物:
酸化: シラノール、シロキサン。
還元: より単純なシラン。
置換: ハロシラン、アルキルシラン。
4. 科学研究への応用
ジメトキシ(メチル)(2-メチル-2-フェニルプロピル)シランは、科学研究でさまざまな用途があります。
化学: より複雑な有機ケイ素化合物の合成における前駆体として使用されます。
生物学: 安定性と機能性を高めるために、生体分子の修飾に使用されます。
医学: 安定なシロキサン結合を形成する能力により、薬物送達システムでの潜在的な用途が調査されています。
産業: シーラント、接着剤、コーティングなどのシリコーン系材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane typically involves the reaction of 2-methyl-2-phenylpropanol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethylsilane, forming the desired silane compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes, alkylsilanes.
科学的研究の応用
Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用機序
ジメトキシ(メチル)(2-メチル-2-フェニルプロピル)シランの作用機序は、加水分解と縮合反応による安定なシロキサン結合の形成です。化合物中のケイ素原子は酸素、窒素、炭素原子と結合し、さまざまな有機ケイ素構造を形成できます。これらの相互作用は、材料科学や有機合成における化合物の用途に不可欠です。
類似化合物:
ジメチルジエトキシシラン: ケイ素原子に2つのエトキシ基と2つのメチル基が結合した有機ケイ素化合物。
トリメトキシ(メチル)シラン: ケイ素原子に3つのメトキシ基と1つのメチル基が結合しています。
フェニルトリメトキシシラン: ケイ素原子に3つのメトキシ基と1つのフェニル基が結合しています。
独自性: ジメトキシ(メチル)(2-メチル-2-フェニルプロピル)シランは、2-メチル-2-フェニルプロピル基の存在によって独特です。この基は、化合物に独特の立体効果と電子効果を与えます。そのため、特殊な材料の合成や薬物送達システムなど、特定の分子間相互作用が必要な用途に特に役立ちます。
類似化合物との比較
Dimethyldiethoxysilane: An organosilicon compound with two ethoxy groups and two methyl groups attached to the silicon atom.
Trimethoxy(methyl)silane: Contains three methoxy groups and one methyl group attached to the silicon atom.
Phenyltrimethoxysilane: Features three methoxy groups and one phenyl group attached to the silicon atom.
Uniqueness: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct steric and electronic properties to the compound. This makes it particularly useful in applications where specific molecular interactions are required, such as in the synthesis of specialized materials and in drug delivery systems.
特性
分子式 |
C13H22O2Si |
|---|---|
分子量 |
238.40 g/mol |
IUPAC名 |
dimethoxy-methyl-(2-methyl-2-phenylpropyl)silane |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,11-16(5,14-3)15-4)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChIキー |
DQSSEJZSAKUYQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C[Si](C)(OC)OC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)


![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)



![N-(4-Chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11869445.png)



![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)

![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)
